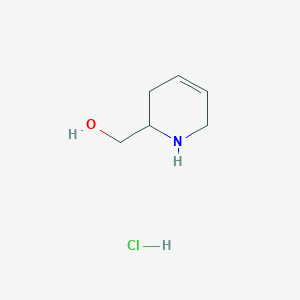

1,2,3,6-Tetrahydropyridin-2-ylmethanol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

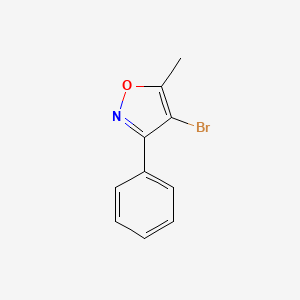

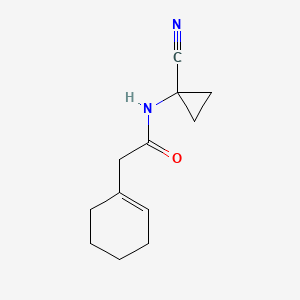

“1,2,3,6-Tetrahydropyridin-2-ylmethanol;hydrochloride” is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 . It is also known as THP-OMe or oxyfedrine.

Synthesis Analysis

The synthesis of 1,2,3,6-tetrahydropyridines, which includes “1,2,3,6-Tetrahydropyridin-2-ylmethanol;hydrochloride”, has been reported in the literature . Two new approaches for forming 1,2,3,6-tetrahydropyridines are reported. Both reactions employ a strategic phosphate substituent on the nitrogen atom. In the presence of an additional phosphate substituent (X = P = O(OEt) 2) an anionic cascade can be triggered upon treatment with base .Molecular Structure Analysis

The IUPAC name for this compound is “(1,2,3,6-tetrahydropyridin-2-yl)methanol hydrochloride” and its InChI code is "1S/C6H11NO.ClH/c8-5-6-3-1-2-4-7-6;/h1-2,6-8H,3-5H2;1H" .Physical And Chemical Properties Analysis

The physical and chemical properties of “1,2,3,6-Tetrahydropyridin-2-ylmethanol;hydrochloride” include a molecular weight of 149.62 . More detailed properties are not available in the search results.Applications De Recherche Scientifique

Synthesis and Characterization of Complexes

1,2,3,6-Tetrahydropyridin-2-ylmethanol hydrochloride is utilized in the synthesis and characterization of polynuclear Co(II) complexes, demonstrating its potential in constructing materials with unique magnetic properties. The compound reacts with anhydrous CoCl2 and NaH to afford different Co(II) complexes, depending on the reaction conditions. These complexes exhibit single-molecule metamagnetic behavior, highlighting the compound's role in advancing magnetic material research (Pattacini et al., 2011).

Potential Anti-inflammatory Agents

Substituted 1,2,3,6-tetrahydropyridines, including derivatives of 1,2,3,6-Tetrahydropyridin-2-ylmethanol hydrochloride, are investigated for their analgesic and anti-inflammatory properties. These compounds are synthesized through reactions involving substituted pyridines and pyridylcarbonyl hydrazides, indicating their potential in developing new anti-inflammatory medications (Rao et al., 1995).

Construction of High-Spin Manganese Clusters

The compound is part of research efforts to create high-spin manganese clusters using a merged-chelating approach. This involves integrating pyridin-2-ylmethanols and propanediols into a single framework, leading to the synthesis of MnIII dimer and a 2-D honeycomb network based on a star-shaped MnIIMnIII3 tetramer. These clusters are characterized for their magnetic properties, contributing to the field of magnetic materials science (Bai et al., 2018).

Extraction of Americium(III)

Research on new hydrophobic, tridentate nitrogen heterocyclic reagents, including those derived from 1,2,3,6-Tetrahydropyridin-2-ylmethanol hydrochloride, demonstrates enhanced separations of americium(III) from europium(III) in nitric acid. This has implications for the field of nuclear waste management and the selective extraction of specific elements (Hudson et al., 2006).

Development of Organic Dyes

A series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols, related to 1,2,3,6-Tetrahydropyridin-2-ylmethanol hydrochloride, are synthesized and studied for their emissive properties. These compounds exhibit intense fluorescence with a large Stokes shift, suggesting their utility in the development of new organic dyes for various applications (Marchesi et al., 2019).

Propriétés

IUPAC Name |

1,2,3,6-tetrahydropyridin-2-ylmethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c8-5-6-3-1-2-4-7-6;/h1-2,6-8H,3-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEFXASFCFEAGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCNC1CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,6-Tetrahydropyridin-2-ylmethanol;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

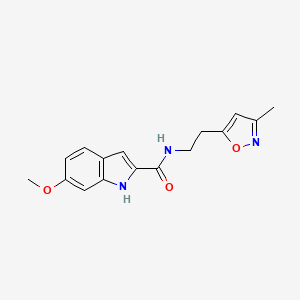

![N1-(4-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2544663.png)

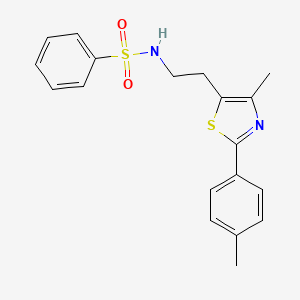

![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2544666.png)

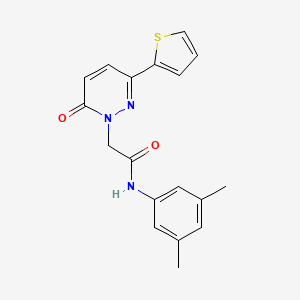

![6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B2544672.png)

![(E)-1-(4-bromophenyl)-3-{4-[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]phenyl}-2-propen-1-one](/img/structure/B2544675.png)

![[1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol](/img/structure/B2544681.png)